molecular formula C6H13NO3S B13567042 Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- CAS No. 83069-44-7

Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)-

Cat. No.: B13567042
CAS No.: 83069-44-7
M. Wt: 179.24 g/mol
InChI Key: KWEJHUFCEXDKPM-ITZCMCNPSA-N
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Description

Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is a chemical compound with the molecular formula C₆H₁₃NO₃S. This compound is a derivative of butanoic acid and contains an amino group, a methylsulfinyl group, and a methyl ester group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- typically involves the reaction of butanoic acid derivatives with appropriate reagents to introduce the amino and methylsulfinyl groups. One common method involves the use of L-methionine sulfoxide as a starting material, which undergoes esterification to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where butanoic acid derivatives are reacted with methanol in the presence of catalysts to produce the methyl ester. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is used to study protein modifications and interactions. It serves as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems .

Medicine

In medicine, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is investigated for its potential therapeutic properties. It is studied for its role in modulating enzyme activities and as a potential drug candidate for various diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylsulfinyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it valuable for various applications .

Properties

CAS No.

83069-44-7

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

methyl (2S)-2-amino-4-methylsulfinylbutanoate

InChI

InChI=1S/C6H13NO3S/c1-10-6(8)5(7)3-4-11(2)9/h5H,3-4,7H2,1-2H3/t5-,11?/m0/s1

InChI Key

KWEJHUFCEXDKPM-ITZCMCNPSA-N

Isomeric SMILES

COC(=O)[C@H](CCS(=O)C)N

Canonical SMILES

COC(=O)C(CCS(=O)C)N

Origin of Product

United States

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